![molecular formula C12H25BO4 B14375552 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane CAS No. 89561-45-5](/img/structure/B14375552.png)
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane is a boron-containing compound with a unique structure that includes two isopropyl groups and a dioxaborinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane typically involves the reaction of boronic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid or benzenesulfonic acid to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ion exchange resins to catalyze the reaction between isopropanol and boronic acid derivatives. This method allows for efficient and scalable production of the compound .
化学反応の分析
Types of Reactions
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The reactions typically occur under mild to moderate temperatures and may require the presence of catalysts .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborinanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and ceramics
作用機序
The mechanism by which 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, which allows it to interact with biological molecules and materials. This interaction can lead to the formation of borate esters or boronic acids, which are key intermediates in many chemical and biological processes .
類似化合物との比較
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with tetramethyl groups instead of isopropyl groups.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Contains methoxy and propan-2-yl groups, used in different applications.
Uniqueness
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane is unique due to its specific arrangement of isopropyl groups and the dioxaborinane ring. This structure provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in synthesis and materials science .
特性
CAS番号 |
89561-45-5 |
|---|---|
分子式 |
C12H25BO4 |
分子量 |
244.14 g/mol |
IUPAC名 |
2-propan-2-yl-5,5-di(propan-2-yloxy)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO4/c1-9(2)13-14-7-12(8-15-13,16-10(3)4)17-11(5)6/h9-11H,7-8H2,1-6H3 |
InChIキー |
TYXNGUHMRSIQHX-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(OC(C)C)OC(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)


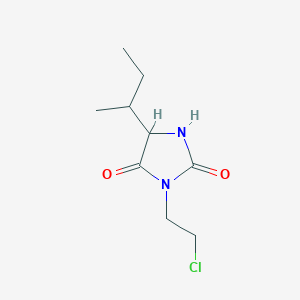
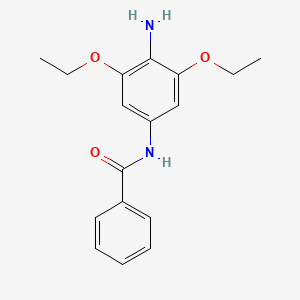
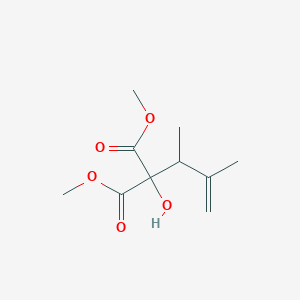
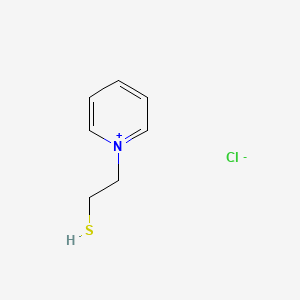
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)


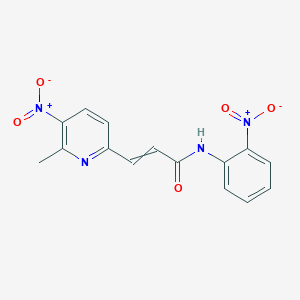
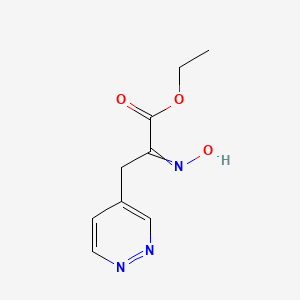
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
